molecular formula C10H12N4OS B12558871 2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide CAS No. 189620-12-0

2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide

Cat. No.: B12558871
CAS No.: 189620-12-0
M. Wt: 236.30 g/mol
InChI Key: GMMGRGVRSWERHR-UHFFFAOYSA-N
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Description

2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. This compound is part of the thiosemicarbazide family, which is recognized for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide typically involves the condensation of 6-acetyl-2-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is refluxed for several hours until the product precipitates out .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key molecular pathways. In cancer research, it targets the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor cell proliferation and induction of apoptosis. The compound also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is unique due to its combined structural features, which confer both anticancer and antimicrobial properties. Its ability to inhibit the PI3K/Akt/mTOR pathway distinguishes it from other thiosemicarbazide derivatives .

Properties

CAS No.

189620-12-0

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

[1-(6-acetylpyridin-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C10H12N4OS/c1-6(13-14-10(11)16)8-4-3-5-9(12-8)7(2)15/h3-5H,1-2H3,(H3,11,14,16)

InChI Key

GMMGRGVRSWERHR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C1=NC(=CC=C1)C(=O)C

Origin of Product

United States

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